8Z-二十碳烯酸

描述

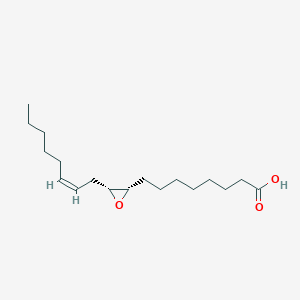

8Z-eicosenoic acid is a cis-unsaturated free fatty acid with a 20-carbon chain . It potentiates acetylcholine (ACh) receptor channel currents without depression and enhances PCK ε phosphorylation of a substrate peptide in Xenopus oocytes . 8Z-eicosenoic acid constitutes 6% of the fatty acid pool in seed oil isolated from B. collina .

Synthesis Analysis

Eicosanoids, including 8Z-eicosenoic acid, are produced by the oxidation of polyunsaturated fatty acids (PUFAs). This process primarily involves lipoxygenase enzymes, which are involved in the synthesis of a wide range of derivatives of PUFAs .Molecular Structure Analysis

The molecular formula of 8Z-eicosenoic acid is C20H38O2 . It has an average mass of 310.514 Da and a monoisotopic mass of 310.287170 Da .Physical And Chemical Properties Analysis

8Z-eicosenoic acid has a density of 0.9±0.1 g/cm3, a boiling point of 431.5±24.0 °C at 760 mmHg, and a flash point of 328.2±18.0 °C . It has 2 H bond acceptors, 1 H bond donor, and 17 freely rotating bonds .科学研究应用

脂质生物化学和细胞膜研究

8Z-二十碳烯酸: 是一种含有 20 个碳原子的单不饱和脂肪酸 . 它在细胞膜的结构和功能中起着重要作用。 细胞膜的流动性、渗透性和柔韧性受脂肪酸组成的影响,而8Z-二十碳烯酸由于其顺式不饱和键,有助于这些性质。

神经生物学和受体功能

该脂肪酸已被证明可以增强乙酰胆碱受体通道电流,而不会引起抑制 . 这表明8Z-二十碳烯酸可用于神经生物学研究,以研究突触传递和神经递质受体的调节。

酶学和代谢途径

8Z-二十碳烯酸: 增强了 PKC ε 对非洲爪蟾卵母细胞中底物肽的磷酸化 . 这表明它在酶学研究中的潜在应用,特别是在了解蛋白激酶 C (PKC) 的激活机制及其在信号转导途径中的作用。

种子油组成和植物生物化学

该脂肪酸占从 B. collina 种子油中分离的脂肪酸池的 6%。 这使其成为植物生物化学研究中的重要化合物,特别是在脂质储存、能量代谢和化学分类相关的研究中。

二十烷酸类途径和炎症

二十烷酸类是作为信号分子起作用的多不饱和脂肪酸的衍生物,8Z-二十碳烯酸可能参与二十烷酸类途径中的脂氧合酶分支,这在炎症和疾病状态中具有重要意义 .

癌症研究和免疫调节

最近的研究强调了二十烷酸类在癌症中的作用,特别是在调节肿瘤微环境和免疫调节方面 . 作为二十烷酸类家族的一部分,8Z-二十碳烯酸可能是癌症研究中令人感兴趣的课题,因为它对肿瘤生物学和免疫反应的潜在影响。

作用机制

Target of Action

The primary targets of 8Z-eicosenoic acid are acetylcholine (ACh) receptor channels and protein kinase C epsilon (PCKε) . These targets play crucial roles in cellular signaling and function.

Mode of Action

8Z-eicosenoic acid interacts with its targets in a unique way. It potentiates acetylcholine (ACh) receptor channel currents without causing depression . This means it enhances the activity of these channels, increasing the flow of ions across the cell membrane. Additionally, it enhances PCKε phosphorylation of a substrate peptide . Phosphorylation is a key process in signal transduction and can alter the function of proteins.

Biochemical Pathways

8Z-eicosenoic acid is involved in the eicosanoid pathways , specifically the lipoxygenase branches . Eicosanoids are signaling molecules produced by the oxidation of polyunsaturated fatty acids (PUFAs), and they play numerous biological roles, including the regulation of inflammation and blood pressure .

未来方向

Eicosanoids, including 8Z-eicosenoic acid, have been implicated in the pathogenesis of major diseases including cardiovascular disease, diabetes mellitus, hypertension, and more recently, the coronavirus disease 2019 (COVID-19) . The existence of small molecular inhibitors and activators of eicosanoid pathways such as specific receptor blockers make them attractive candidates for therapeutic trials, especially in combination with novel immunotherapies such as immune checkpoint inhibitors .

生化分析

Biochemical Properties

8Z-eicosenoic acid is elongated from linoleic acid (LA), and can also be metabolized to dihomo-γ-linolenic acid (DGLA), arachidonic acid (AA), and sciadonic acid (Δ5,11,14–20:3; SCA) . The metabolism of 8Z-eicosenoic acid involves various enzymes, proteins, and other biomolecules, and the nature of these interactions is complex .

Cellular Effects

8Z-eicosenoic acid has been shown to modulate the metabolism of PUFA and alter the responsiveness of macrophages to inflammatory stimulation . It potentiates acetylcholine (ACh) receptor channel currents without depression and enhances PCK ε phosphorylation of a substrate peptide in Xenopus oocytes .

Molecular Mechanism

The molecular mechanism of 8Z-eicosenoic acid involves its interaction with various biomolecules at the molecular level. It is involved in the production of eicosanoids along the lipoxygenase branches of the eicosanoid pathways . These pathways involve the synthesis of hydroxyeicosatetraenoic acids (HETEs), lipoxins, hepoxilins, trioxillins, and leukotrienes .

Temporal Effects in Laboratory Settings

It is known that eicosanoids, which 8Z-eicosenoic acid is involved in producing, are short-lived derivatives of polyunsaturated fatty acids that serve as autocrine and paracrine signaling molecules .

Metabolic Pathways

8Z-eicosenoic acid is involved in the lipoxygenase branches of the eicosanoid pathways . These pathways involve the synthesis of hydroxyeicosatetraenoic acids (HETEs), lipoxins, hepoxilins, trioxillins, and leukotrienes .

属性

IUPAC Name |

(Z)-icos-8-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h12-13H,2-11,14-19H2,1H3,(H,21,22)/b13-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INLBKXOFAJTNKG-SEYXRHQNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC=CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC/C=C\CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20700878 | |

| Record name | Icos-8-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20700878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

76261-96-6 | |

| Record name | Icos-8-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20700878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![calcium;magnesium;5-(methylamino)-2-[[(2S,3R,5R,6S,8R,9R)-3,5,9-trimethyl-2-[(2S)-1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylate](/img/structure/B211984.png)

![methyl (5Z,8Z,11Z)-13-[(2S,3R)-3-pentyloxiran-2-yl]trideca-5,8,11-trienoate](/img/structure/B212059.png)

![(3aR,4R,5R,6aS)-5-Hydroxy-4-((R,E)-3-hydroxy-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B212070.png)